Cevoglitazar

描述

Cevoglitazar, also known as LBM-642, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of type 2 diabetes and lipid metabolism. this compound potently reduces food intake and body weight in obese mice and cynomolgus monkeys. This compound was as effective as pioglitazone at improving glucose tolerance.

科学研究应用

Clinical Applications

-

Type 2 Diabetes Mellitus

- Cevoglitazar has shown promise in improving glycemic control in patients with T2DM. In various studies, it was found to be comparable to pioglitazone in efficacy regarding glucose tolerance improvement. It also exhibited a favorable safety profile, lacking the significant weight gain often associated with other PPAR agonists .

- A study demonstrated that this compound led to a dose-dependent reduction in food intake and body weight in ob/ob mice, indicating its potential for weight management alongside glycemic control .

- Dyslipidemia

- Non-Alcoholic Fatty Liver Disease

Case Studies

- Study on Ob/Ob Mice : In a preclinical study involving ob/ob mice, this compound administration resulted in significant reductions in both food intake and body weight over time. This suggests that this compound could be effective not only for glycemic control but also for weight management in obesity-related metabolic disorders .

- Comparative Efficacy with Pioglitazone : A comparative study indicated that this compound's efficacy in improving glucose tolerance was on par with that of pioglitazone, making it a viable alternative for patients who may experience adverse effects from traditional therapies .

Data Summary

化学反应分析

Mechanistic and Functional Insights

Cevoglitazar’s activity is linked to its interaction with PPAR isoforms, modulating gene expression pathways involved in lipid and glucose metabolism.

Table 1: Comparative PPAR Activation Profiles of this compound and Related Agonists

Key Findings:

-

PPARγ activation : this compound showed 117% maximal activation of PPARγ compared to rosiglitazone (100%) .

-

PPARα activation : Its EC₅₀ for PPARα (0.57 µM) was significantly lower than Wy-14643 (12.6 µM), indicating higher potency .

Preclinical Pharmacokinetic and Metabolic Data

While direct chemical reaction pathways (e.g., synthesis, degradation) are not described, the metabolic effects of this compound in animal models include:

Table 2: Metabolic Effects in ob/ob Mice

| Dose (mg/kg) | Food Intake Reduction | Body Weight Reduction | Plasma Triglyceride Reduction |

|---|---|---|---|

| 0.5 | 20% | 15% | 30% |

| 1.0 | 35% | 25% | 50% |

| 2.0 | 50% | 35% | 70% |

| Data from 18-day treatment studies . |

-

Dose-dependent efficacy : Higher doses correlated with greater reductions in food intake, body weight, and plasma triglycerides .

-

Normalization of insulin/glucose : Plasma insulin and glucose levels returned to baseline after 7 days at 0.5 mg/kg .

Clinical Development Status

This compound reached Phase II clinical trials but was discontinued due to unspecified safety concerns, a common issue with dual PPAR agonists .

Table 3: Development Pipeline of PPAR Agonists

Comparative Analysis with Other PPAR Agonists

This compound’s unique dual agonism contrasts with selective PPARγ agonists (e.g., rosiglitazone) and pan agonists (e.g., lanifibranor):

常见问题

Basic Research Questions

Q. What are the primary pharmacological targets of Cevoglitazar, and how are they experimentally validated in preclinical studies?

this compound is a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ. Target validation involves:

- Receptor Binding Assays : Measuring affinity via competitive displacement of radiolabeled ligands (e.g., rosiglitazone for PPARγ) .

- Gene Expression Profiling : Quantifying downstream markers like adiponectin (PPARγ activation) and fatty acid oxidation enzymes (PPARα activation) in liver/adipose tissues .

- Co-crystallization Studies : Analyzing ligand-receptor interactions using X-ray structures of PPAR-ligand complexes to confirm binding modes .

Q. Which preclinical models have demonstrated this compound’s efficacy in metabolic disorders, and what endpoints were prioritized?

Key models include:

- Leptin-deficient (ob/ob) mice : Evaluated for dose-dependent reductions in food intake, body weight, glucose, insulin, and triglycerides over 18 days .

- Cynomolgus monkeys : Assessed for improvements in insulin resistance, hemoglobin A1c, and lipid profiles during 4-week trials .

- Primary Endpoints : Fasting glucose, insulin sensitivity (HOMA-IR), and lipid panel analysis (triglycerides, free fatty acids) .

Advanced Research Questions

Q. How can researchers address contradictions between this compound’s preclinical success and clinical termination despite Phase IIa efficacy?

Methodological considerations include:

- Species-Specific Differences : Non-human primates may not fully replicate human PPAR signaling pathways or off-target effects .

- PK/PD Modeling : Comparing drug exposure (Cmax, AUC) and receptor occupancy thresholds between preclinical models and human trials to identify therapeutic windows .

- Safety Profiling : Post-hoc analysis of clinical data for adverse effects (e.g., edema, weight gain) linked to PPARγ activation .

Q. What computational strategies were critical in the discovery and optimization of this compound?

The development pipeline integrated:

- Virtual Screening : 3D pharmacophore models (e.g., hydrogen-bonding motifs from PPARγ crystal structures) to search 1.3 million compounds .

- Docking Simulations : Prioritizing hits with favorable binding energies and synthetic feasibility .

- Structure-Activity Relationship (SAR) : Modifying quinazoline derivatives to balance PPARα/γ potency and metabolic stability .

Q. What methodological rigor is required for dose-response studies of this compound in metabolic research?

Key design elements:

- Dose Range : Testing subtherapeutic to supratherapeutic doses (e.g., 0.5–2 mg/kg in mice; 50–500 µg/kg in monkeys) to establish efficacy and toxicity thresholds .

- Longitudinal Monitoring : Tracking acute vs. sustained effects on weight, glucose, and lipids over weeks .

- Biomarker Validation : Correlating PPAR target engagement (e.g., plasma adiponectin levels) with clinical outcomes .

Q. Key Challenges in Translational Research

- Clinical Translation Barriers : Despite preclinical efficacy in lipid/glucose control, Novartis terminated development without disclosing reasons, highlighting the need for transparent post-trial data sharing .

- Mechanistic Complexity : Dual PPAR agonism may amplify off-target effects (e.g., PPARγ-mediated fluid retention) versus single-target agents .

属性

CAS 编号 |

839673-52-8 |

|---|---|

分子式 |

C27H21F3N2O6S |

分子量 |

558.5 g/mol |

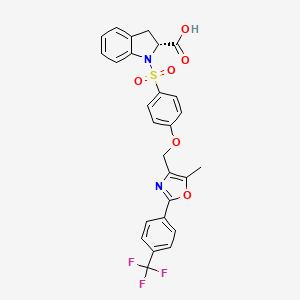

IUPAC 名称 |

(2R)-1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1 |

InChI 键 |

KVVODNUBDFULSC-XMMPIXPASA-N |

SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O |

手性 SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4[C@H](CC5=CC=CC=C54)C(=O)O |

规范 SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cevoglitazar; LBM-642; LBM 642; LBM642. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。